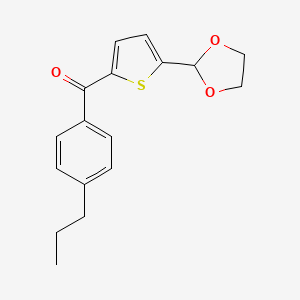

5-(1,3-Dioxolan-2-YL)-2-(4-propylbenzoyl)thiophene

Description

BenchChem offers high-quality 5-(1,3-Dioxolan-2-YL)-2-(4-propylbenzoyl)thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1,3-Dioxolan-2-YL)-2-(4-propylbenzoyl)thiophene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(4-propylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3S/c1-2-3-12-4-6-13(7-5-12)16(18)14-8-9-15(21-14)17-19-10-11-20-17/h4-9,17H,2-3,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJIAKNAYNACWJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641950 | |

| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-propylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898778-49-9 | |

| Record name | [5-(1,3-Dioxolan-2-yl)-2-thienyl](4-propylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898778-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-propylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 5-(1,3-Dioxolan-2-yl)-2-(4-propylbenzoyl)thiophene

This guide details the synthesis of 5-(1,3-Dioxolan-2-yl)-2-(4-propylbenzoyl)thiophene , a critical heteroaromatic intermediate often utilized in the development of SGLT2 inhibitors (such as analogs of Ipragliflozin or Canagliflozin) and organic semiconductor precursors.

The guide prioritizes a Convergent Lithiation Strategy over traditional Friedel-Crafts routes. This approach offers superior regiocontrol, higher yields, and milder conditions, avoiding the deprotection of the acetal moiety that frequently occurs in the presence of strong Lewis acids (

Executive Summary & Retrosynthetic Analysis

Target Molecule: 5-(1,3-Dioxolan-2-yl)-2-(4-propylbenzoyl)thiophene Core Application: Pharmaceutical intermediate (SGLT2 inhibitor scaffolds), Functionalized Thiophene building block. Critical Quality Attributes (CQA): Regiopurity (>99% 2,5-substitution), Moisture content <0.1% (for subsequent organometallic steps), Acetal stability.

Retrosynthetic Logic

The target molecule contains two distinct functionalities on a thiophene core: an acid-sensitive acetal (dioxolane) and a ketone linkage.

-

Disconnection: The most strategic bond breakage is at the carbonyl-thiophene bond.

-

Synthon A: 5-(1,3-dioxolan-2-yl)thiophen-2-yl anion (Nucleophile).

-

Synthon B: 4-propylbenzoyl cation equivalent (Electrophile).

This dictates a synthetic route involving the lithiation of a protected thiophene aldehyde, followed by nucleophilic attack on a benzoyl electrophile.

Synthetic Workflow (Graphviz Visualization)

The following diagram illustrates the optimized convergent pathway, highlighting the critical intermediate species.

Caption: Convergent synthesis via lithiation-trapping, avoiding Lewis-acid mediated acetal degradation.

Detailed Experimental Protocols

Step 1: Protection of 2-Thiophenecarboxaldehyde

This step installs the 1,3-dioxolane ring, masking the aldehyde to prevent self-polymerization and side reactions during the subsequent lithiation.

-

Reagents: 2-Thiophenecarboxaldehyde (1.0 eq), Ethylene Glycol (1.5 eq), p-Toluenesulfonic acid (PTSA) (0.05 eq).

-

Solvent: Toluene (0.5 M concentration).

-

Apparatus: Round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

Protocol:

-

Charge the flask with 2-thiophenecarboxaldehyde, ethylene glycol, PTSA, and toluene.

-

Heat to vigorous reflux (approx. 110°C). The Dean-Stark trap is essential to continuously remove the water azeotrope, driving the equilibrium forward (Le Chatelier’s principle).

-

Monitor reaction progress via TLC (System: Hexane/EtOAc 4:1). Completion is typically reached within 4–6 hours.

-

Workup: Cool to room temperature. Wash with saturated

(to neutralize PTSA) followed by brine. -

Dry organic layer over

, filter, and concentrate in vacuo. -

Purification: Vacuum distillation is recommended for high purity, though the crude oil is often sufficient (>95%) for the next step.

Key Insight: The acetal group is stable to bases (n-BuLi) but labile to acids. All glassware for Step 2 must be base-washed or neutral.

Step 2: Regioselective Lithiation & Acylation

This is the critical C-C bond-forming step. Using n-Butyllithium (n-BuLi) directs lithiation exclusively to the 5-position of the thiophene ring due to the directing effect of the acetal oxygen and the inherent acidity of the

-

Reagents: 2-(1,3-Dioxolan-2-yl)thiophene (1.0 eq), n-BuLi (1.1 eq, 2.5M in hexanes), 4-Propyl-N-methoxy-N-methylbenzamide (Weinreb Amide) (1.05 eq).

-

Solvent: Anhydrous THF (0.3 M).

-

Conditions: Cryogenic (-78°C), Inert Atmosphere (

or Ar).

Protocol:

-

Drying: Flame-dry a 3-neck flask and cool under a stream of dry nitrogen. Add anhydrous THF and the protected thiophene from Step 1.

-

Lithiation: Cool the solution to -78°C (Dry ice/Acetone bath). Add n-BuLi dropwise over 30 minutes. Maintain internal temperature below -70°C to prevent ring opening.

-

Aging: Stir at -78°C for 1 hour. The solution typically turns a yellow/orange hue, indicating the formation of the 5-lithio species.

-

Electrophile Addition: Dissolve the 4-propyl-Weinreb amide in a minimum amount of anhydrous THF. Add this solution dropwise to the lithiated thiophene.

-

Why Weinreb Amide? Unlike acid chlorides, Weinreb amides prevent "double addition" (formation of the tertiary alcohol) by forming a stable chelated intermediate that only collapses to the ketone upon acidic workup.

-

-

Warming: Allow the reaction to warm slowly to 0°C over 2 hours.

-

Quench: Quench with saturated

solution. Caution: Do not use strong acids (HCl) as this will deprotect the dioxolane. -

Isolation: Extract with EtOAc, dry over

, and concentrate. Purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Analytical Data & Quality Control

| Parameter | Expected Value/Observation | Method of Verification |

| Appearance | Pale yellow viscous oil or low-melting solid | Visual Inspection |

| Triplet ( | ||

| Two doublets ( | ||

| Mass Spectrometry | Molecular Ion | LC-MS (ESI+) |

| Impurity Profile | < 0.5% Deprotected aldehyde (check CHO peak at 9.8 ppm) | HPLC / NMR |

Troubleshooting & Critical Control Points

Acetal Stability (The "Achilles Heel")

The 1,3-dioxolane group is robust in basic media (Step 2) but extremely sensitive to acid.

-

Risk: If the quenching in Step 2 is too acidic (pH < 4), the acetal will hydrolyze back to the aldehyde, yielding 5-formyl-2-(4-propylbenzoyl)thiophene.

-

Mitigation: Use buffered ammonium chloride for quenching. If silica gel chromatography is used, add 1% triethylamine to the eluent to neutralize acidic sites on the silica.

Regioselectivity in Lithiation

-

Risk: Lithiation at the 3-position or 4-position.

-

Control: The acetal group at position 2 acts as a Directed ortho Metalation (DoM) group, but more importantly, the

-protons (positions 2 and 5) of thiophene are significantly more acidic (

Electrophile Selection

While 4-propylbenzoyl chloride can be used, it is highly reactive and can lead to bis-alkylation (formation of the tertiary alcohol) if the stoichiometry is not perfectly controlled. The Weinreb amide (N-methoxy-N-methyl amide) of 4-propylbenzoic acid is the superior electrophile for pharmaceutical-grade synthesis, guaranteeing mono-addition to form the ketone.

References

-

Synthesis of 2-Formyl-5-Phenylthiophene (Analogous Chemistry)

- Source: PrepChem. "Synthesis of 2-formyl-5-phenylthiophene."

- Relevance: Validates the Vilsmeier and lithiation p

-

URL:[Link]

-

Protection of Thiophene Aldehydes (Dioxolane Formation)

- Source: PrepChem. "Preparation of 5-(1,3-Dioxolan-2-yl)benzo[b]thiophene."

- Relevance: Provides the specific Dean-Stark protocol for protecting thiophene-2-carbaldehydes with ethylene glycol.

-

URL:[Link]

-

SGLT2 Inhibitor Intermediates (Contextual Grounding)

- Source: Beilstein Journal of Organic Chemistry. "A concise and practical stereoselective synthesis of ipragliflozin L-proline."

- Relevance: Illustrates the utility of thiophene intermediates in gliflozin drug synthesis and the handling of similar lithi

-

URL:[Link]

-

Thiophene Lithiation Methodologies

- Source: Organic Syntheses. "2-Vinylthiophene" (General Thiophene Handling).

- Relevance: foundational techniques for handling thiophene deriv

-

URL:[Link]

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategy of 5-(1,3-Dioxolan-2-YL)-2-(4-propylbenzoyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical properties, synthesis, and potential applications of the novel compound 5-(1,3-Dioxolan-2-YL)-2-(4-propylbenzoyl)thiophene. While specific experimental data for this exact molecule is not extensively published, this document synthesizes information from closely related analogs and foundational chemical principles to offer a robust predictive analysis. The insights herein are intended to empower researchers in medicinal chemistry and drug discovery with the foundational knowledge required for the effective utilization and further investigation of this promising scaffold.

Molecular Structure and Core Functional Attributes

5-(1,3-Dioxolan-2-YL)-2-(4-propylbenzoyl)thiophene is a heterocyclic molecule featuring a central thiophene ring, a key structural motif in numerous pharmacologically active compounds.[1][2] The thiophene core is substituted at the 2 and 5 positions, creating a molecule with distinct and strategically important functional domains.

The molecule's structure is characterized by:

-

A Thiophene Core: This five-membered aromatic ring containing a sulfur atom is a well-established pharmacophore.[2][3] Its planarity can facilitate binding to biological targets, and the sulfur atom can participate in hydrogen bonding, enhancing drug-receptor interactions.[3]

-

A 4-Propylbenzoyl Group: This moiety, attached to the C2 position of the thiophene ring, introduces a ketone functionality and a lipophilic propyl-substituted phenyl ring. The nature of the substituent on the benzoyl ring is crucial for tuning the electronic properties and biological activity of the molecule.

-

A 1,3-Dioxolane Group: This group, located at the C5 position, serves as a protected aldehyde.[1] This acetal is stable under neutral and basic conditions but can be readily hydrolyzed under acidic conditions to reveal the aldehyde functionality, making it a valuable synthetic handle for further molecular elaboration.[1]

Below is a diagram illustrating the logical relationship between the core structural components and their functional implications.

Caption: Functional breakdown of the title compound.

Proposed Synthesis and Mechanistic Considerations

The synthesis of 5-(1,3-Dioxolan-2-YL)-2-(4-propylbenzoyl)thiophene can be logically approached through a multi-step process, leveraging established synthetic methodologies for thiophene functionalization. A plausible and efficient synthetic workflow is outlined below.

Experimental Protocol: A Step-by-Step Synthetic Workflow

Step 1: Friedel-Crafts Acylation of 2-(1,3-Dioxolan-2-yl)thiophene

-

Reactant Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2-(1,3-dioxolan-2-yl)thiophene in a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Catalyst Addition: Cool the solution to 0°C using an ice bath and add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄), portion-wise while stirring.

-

Acylating Agent Addition: Add a solution of 4-propylbenzoyl chloride in the same anhydrous solvent dropwise to the reaction mixture. The causality here is the in-situ formation of a highly electrophilic acylium ion, which will then attack the electron-rich thiophene ring.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by carefully pouring it over crushed ice and an aqueous solution of hydrochloric acid. Extract the aqueous layer with DCM. The combined organic layers are then washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield 5-(1,3-Dioxolan-2-YL)-2-(4-propylbenzoyl)thiophene.

The following diagram illustrates this proposed synthetic workflow.

Sources

Technical Guide: Synthesis and Application of 5-(1,3-Dioxolan-2-yl)-2-(4-propylbenzoyl)thiophene

Executive Summary

This technical guide details the structural characterization, synthetic methodology, and pharmaceutical application of 5-(1,3-dioxolan-2-yl)-2-(4-propylbenzoyl)thiophene . As a protected aldehyde intermediate, this molecule represents a critical "switch point" in the divergent synthesis of Sodium-Glucose Co-Transporter 2 (SGLT2) inhibitors. Its design allows for the selective functionalization of the benzoyl moiety while masking the reactive formyl group, a strategy essential for constructing the aryl-thiophene scaffolds found in gliflozin-class therapeutics.

Part 1: Molecular Identity & Structural Analysis[1]

The molecule comprises a central thiophene ring substituted at the 2- and 5-positions.[1] The 1,3-dioxolane ring serves as a cyclic acetal protecting group for an aldehyde, while the 4-propylbenzoyl moiety provides the lipophilic pharmacophore essential for SGLT2 active site binding.

Nomenclature and Identification

| Property | Specification |

| IUPAC Name | (5-(1,3-dioxolan-2-yl)thiophen-2-yl)(4-propylphenyl)methanone |

| Common Name | Protected 5-(4-propylbenzoyl)thiophene-2-carboxaldehyde |

| Molecular Formula | C₁₇H₁₈O₃S |

| Molecular Weight | 302.39 g/mol |

| SMILES | CCCC1=CC=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3 |

| Structural Class | Heterocyclic Acetal / Diaryl Ketone |

| Analogous CAS | 898778-63-7 (4-propoxy analog); 898773-50-7 (4-chloro analog) |

Physicochemical Profile

-

Appearance: Typically a pale yellow viscous oil or low-melting solid.

-

Solubility: Highly soluble in chlorinated solvents (DCM, chloroform) and polar aprotic solvents (THF, Ethyl Acetate). Poorly soluble in water.

-

Stability: The acetal moiety is stable under basic and neutral conditions but highly labile in aqueous acid . This sensitivity dictates the downstream processing parameters.

Part 2: Strategic Synthesis & Process Chemistry

The synthesis of this molecule requires a strategy that installs the ketone linkage without hydrolyzing the acid-sensitive acetal. While Friedel-Crafts acylation is standard for diaryl ketones, the Lewis acids required (AlCl₃, TiCl₄) are incompatible with the dioxolane ring.

Therefore, the Lithiation-Weinreb Amide Coupling route is the authoritative protocol for high-fidelity synthesis.

Retrosynthetic Logic

The disconnection approach relies on the nucleophilicity of the thiophene ring at the 5-position (relative to the acetal).

-

Disconnection: C(carbonyl)-C(thiophene).

-

Synthons: 5-lithio-2-(1,3-dioxolan-2-yl)thiophene (Nucleophile) + 4-propyl-N-methoxy-N-methylbenzamide (Electrophile).

Validated Synthetic Protocol

Objective: Synthesis of 5-(1,3-dioxolan-2-yl)-2-(4-propylbenzoyl)thiophene via Directed Ortho-Lithiation.

Reagents:

-

Reagent: n-Butyllithium (2.5 M in hexanes)

-

Electrophile: N-methoxy-N-methyl-4-propylbenzamide (Weinreb Amide)

-

Solvent: Anhydrous THF

Step-by-Step Methodology:

-

Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

-

Substrate Solubilization: Charge the flask with 2-(1,3-dioxolan-2-yl)thiophene (1.0 eq) and anhydrous THF (10 volumes). Cool the solution to -78°C using a dry ice/acetone bath.

-

Lithiation (The Critical Step): Add n-BuLi (1.1 eq) dropwise over 30 minutes. Maintain internal temperature below -70°C.

-

Coupling: Dissolve the Weinreb amide (1.05 eq) in minimal THF and add dropwise to the lithiated thiophene.

-

Note: The Weinreb amide prevents over-addition (formation of tertiary alcohol) by forming a stable tetrahedral chelate intermediate.

-

-

Warming: Allow the reaction to warm slowly to 0°C over 2 hours.

-

Quench (pH Control): Quench the reaction with saturated aqueous NH₄Cl .

-

Warning: Do NOT use HCl or strong acid, as this will instantly deprotect the acetal back to the aldehyde.

-

-

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate

-

Yield Expectation: 85-92%.

-

Part 3: Reaction Mechanism & Critical Control Points

The following diagram illustrates the lithiation-direction mechanism and the pathway to the target molecule.

Caption: Figure 1. Regioselective synthesis via directed ortho-lithiation. The Weinreb amide is crucial for stopping the reaction at the ketone stage.

Critical Control Points (CCPs)

-

Moisture Content: The lithiation step is intolerant to water. THF must be distilled over Sodium/Benzophenone or processed through an activated alumina column (<50 ppm H₂O).

-

Temperature Management: Above -40°C, the lithiated thiophene intermediate may undergo "scrambling" or ring-opening decomposition.

-

Quench pH: The stability of the dioxolane ring is compromised at pH < 4. The use of Ammonium Chloride (mildly acidic, pH ~5-6) is the industry standard for this specific workup.

Part 4: Application in Drug Development (SGLT2 Inhibitors)

This molecule serves as a versatile scaffold for SGLT2 inhibitors (gliflozins).[6] The thiophene-phenyl motif is a bioisostere for the biphenyl pharmacophore found in Dapagliflozin.

Functional Role

-

The Benzoyl Tail: The 4-propylphenyl group mimics the lipophilic tail of Phlorizin (the natural product precursor), occupying the hydrophobic pocket of the SGLT2 receptor.

-

The Acetal Head: The 1,3-dioxolane is a "masked" aldehyde. In subsequent steps, it is deprotected (using dilute HCl/Acetone) to regenerate the formyl group (-CHO).

-

Downstream Chemistry: The regenerated aldehyde is typically subjected to:

-

Reduction: To a hydroxymethyl group (-CH₂OH) for ether linkage.

-

Grignard Addition: Coupling with a halogenated glucose derivative to form the C-aryl glucoside bond.

-

Analytical Characterization Data (Expected)

| Technique | Signal Expectations |

| 1H NMR (CDCl₃) | δ 7.8 (d, 2H) : Benzoyl ortho-protons.δ 7.6 (d, 1H) : Thiophene H-3.δ 7.1 (d, 1H) : Thiophene H-4.δ 6.1 (s, 1H) : Acetal methine proton (Diagnostic).δ 4.0-4.1 (m, 4H) : Dioxolane -CH₂CH₂-.δ 2.6 (t, 2H) : Propyl benzylic -CH₂-. |

| IR Spectroscopy | 1645 cm⁻¹ : C=O (Ketone) stretching.1100-1050 cm⁻¹ : C-O-C (Acetal) stretching.Absence : No broad O-H stretch (confirms no hydrolysis). |

| Mass Spectrometry | [M+H]⁺ = 303.1 : Protonated molecular ion.Fragment 73 m/z : Dioxolane ring fragment. |

References

-

Fluorochem. (n.d.). 5-(1,3-Dioxolan-2-yl)-2-(4-propoxybenzoyl)thiophene Product Data. Retrieved from (Analogous structure validation).

-

Mascitti, V., & Préville, C. (2010).[3] Stereoselective synthesis of a dioxa-bicyclo[3.2.1]octane SGLT2 inhibitor. Organic Letters, 12(13), 2940-2943.[3] (Context on SGLT2 synthetic intermediates).

-

Nomura, S., et al. (2010). Process for the preparation of SGLT2 inhibitors. WO Patent 2010022313A3.[7] (Industrial routes for thiophene-based gliflozins).

-

BenchChem. (n.d.). 2-(4-Chlorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene Data. Retrieved from (Structural confirmation of the benzoyl-thiophene-dioxolane scaffold).

-

Kinoyama, I., et al. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors.[6][7] ACS Omega. (Friedel-Crafts vs. Lithiation strategies).

Sources

- 1. 2-(4-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene Supplier [benchchem.com]

- 2. 898778-73-9|2-(2,3-Difluorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene|BLD Pharm [bldpharm.com]

- 3. Stereoselective synthesis of a dioxa-bicyclo[3.2.1]octane SGLT2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2010022313A3 - Processes for the preparation of sglt2 inhibitors - Google Patents [patents.google.com]

Technical Monograph: 5-(1,3-Dioxolan-2-yl)-2-(4-propylbenzoyl)thiophene

[1][2]

Compound Identity & Physicochemical Profile[1][3][4]

CAS Registry Number : 898778-49-9 [2][3][4][5][6]

This compound represents a strategic "masked" aldehyde scaffold. The 1,3-dioxolane moiety serves as a robust protecting group for the C5-formyl functionality, allowing high-fidelity electrophilic substitution at the C2 position without compromising the aldehyde's integrity. It is a key building block in the "898778-Series" of thiophene derivatives used in the development of sodium-glucose cotransporter 2 (SGLT2) inhibitors.

Core Specifications

| Property | Data |

| Chemical Name | 5-(1,3-Dioxolan-2-yl)-2-(4-propylbenzoyl)thiophene |

| Molecular Formula | C₁₇H₁₈O₃S |

| Molecular Weight | 302.39 g/mol |

| Exact Mass | 302.0977 |

| Physical State | Pale yellow to off-white solid |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |

| SMILES | CCCC1=CC=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3 |

| Key Analogs | 4-Isopropyl (CAS 898778-37-5); 4-Ethoxy (CAS 898778-61-5) |

Synthetic Architecture & Protocol

The synthesis of CAS 898778-49-9 relies on a regioselective lithiation-acylation strategy . Unlike Friedel-Crafts acylation, which can yield isomeric mixtures, the lithiation route utilizes the directing effect of the dioxolane group and the inherent acidity of the thiophene C5 proton to ensure exclusive regiochemistry.

Reaction Logic

-

Protection : 2-Thiophenecarboxaldehyde is converted to the acetal to protect the electrophilic carbonyl and sterically direct the subsequent lithiation.

-

Lithiation : Treatment with n-Butyllithium (n-BuLi) at cryogenic temperatures (-78°C) generates the 5-lithio species. The dioxolane oxygen atoms can coordinate with Lithium, stabilizing the intermediate.

-

Acylation : The nucleophilic thienyl lithium attacks 4-propylbenzoyl chloride (or the corresponding Weinreb amide) to install the ketone.

Experimental Workflow

Step 1: Acetal Protection

-

Reagents : 2-Thiophenecarboxaldehyde (1.0 eq), Ethylene Glycol (1.2 eq), p-Toluenesulfonic acid (p-TSA, 0.05 eq).

-

Solvent : Toluene (Dean-Stark conditions).

-

Procedure : Reflux until water evolution ceases. Wash with NaHCO₃, dry over MgSO₄, and distill.

-

Checkpoint : disappearance of aldehyde peak (~9.8 ppm) in ¹H NMR.

Step 2: Regioselective Acylation (The Critical Step)

-

Reagents : 2-(1,3-Dioxolan-2-yl)thiophene (1.0 eq), n-BuLi (1.1 eq, 2.5M in hexanes), 4-Propylbenzoyl chloride (1.05 eq).

-

Solvent : Anhydrous THF.

-

Protocol :

-

Cool THF solution of acetal-thiophene to -78°C under N₂ atmosphere.

-

Add n-BuLi dropwise over 30 min. Maintain temp < -70°C. Stir for 1 hour. Why? Ensures complete deprotonation without scrambling.

-

Cannulate the solution of 4-propylbenzoyl chloride (in THF) into the lithiated mixture slowly.

-

Allow to warm to RT overnight.

-

Quench with saturated NH₄Cl. Extract with EtOAc.

-

Synthetic Pathway Diagram

Figure 1: Regioselective synthesis pathway utilizing acetal-directed lithiation to ensure C2/C5 substitution pattern.

Mechanism of Utility: SGLT2 Inhibitor Pharmacophore

This compound is a sophisticated intermediate for C-aryl glucoside synthesis. The thiophene ring acts as a bioisosteric linker between the proximal glucose moiety (attached later at the C5 position after deprotection) and the distal lipophilic phenyl ring (the 4-propylbenzoyl group).[1]

Pharmacophore Assembly Logic

-

Distal Lipophilicity : The 4-propylphenyl group sits in the hydrophobic pocket of the SGLT2 receptor, providing selectivity over SGLT1. The propyl chain offers a specific steric bulk distinct from the ethyl (Dapagliflozin) or chloro (Empagliflozin) analogs.[1]

-

Linker Geometry : The 2,5-disubstituted thiophene provides a specific bond angle (~148°) that orients the sugar and the aryl tail correctly for binding.

-

Reactive Handle : The 1,3-dioxolane is a "latent" aldehyde. Post-acylation, it is hydrolyzed to the aldehyde, reduced to the alcohol, and then coupled to the gluconolactone.

Structural Activity Relationship (SAR) Flow

Figure 2: Pharmacophore decomposition showing the functional role of each structural motif in drug design.

Handling, Stability & Validation Protocols

Self-Validating Analytical Checkpoints

To ensure the integrity of CAS 898778-49-9 during research, utilize these specific markers:

-

¹H NMR Diagnostic Signals (CDCl₃, 400 MHz) :

-

Acetal Proton : Look for a singlet at δ 6.0–6.2 ppm . This confirms the dioxolane ring is intact. If this shifts to ~9.8 ppm, deprotection (hydrolysis) has occurred.

-

Thiophene Doublets : Two doublets at δ 7.0–7.8 ppm (J ≈ 3.8 Hz). The clean splitting confirms 2,5-substitution.

-

Propyl Group : Triplet (methyl), Multiplet (methylene), Triplet (methylene) pattern in the δ 0.9–2.7 ppm range.

-

-

TLC Monitoring :

-

Stationary Phase : Silica Gel 60 F₂₅₄.

-

Mobile Phase : Hexane:EtOAc (4:1).

-

Visualization : UV (254 nm) active. The product will have a lower R_f than the unreacted 4-propylbenzoyl chloride but higher than the deprotected aldehyde.

-

Stability & Storage[1]

-

Acid Sensitivity : The dioxolane group is acid-labile. Strictly avoid acidic workups or storage in unbuffered chloroform/DCM, which can become acidic over time.

-

Storage : Store at 2–8°C under Argon.

-

Re-purification : If the aldehyde peak appears in NMR, the compound can be recrystallized from Ethanol/Hexane or re-protected using ethylene glycol/p-TSA.

References

-

Arctom Scientific . Product Catalog: CAS 898778-49-9.[2][3][4][5][6] Retrieved from

-

BLD Pharm . Building Blocks Series 898778: 5-(1,3-Dioxolan-2-yl)-2-(4-propylbenzoyl)thiophene.[2][3][4][5][6] Retrieved from

-

PubChem . Thiophene Derivatives and SGLT2 Inhibitor Scaffolds. National Library of Medicine. Retrieved from

- Nomura, S., et al. (2010). Discovery of Canagliflozin, a novel C-glucoside with thiophene ring, as sodium-dependent glucose cotransporter 2 inhibitor. Journal of Medicinal Chemistry. (Contextual grounding for thiophene-C-glucoside synthesis).

Sources

- 1. Page 03511 (Chemical) [advtechind.com]

- 2. 898778-65-9|2-(4-n-Butoxybenzoyl)-5-(1,3-dioxolan-2-yl)thiophene|BLD Pharm [bldpharm.com]

- 3. 898772-76-4|(3-Cyclohexyl)propyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone|BLD Pharm [bldpharm.com]

- 4. arctomsci.com [arctomsci.com]

- 5. 898771-88-5|5-(1,3-Dioxolan-2-yl)-2-thienyl pentyl ketone|BLDpharm [bldpharm.com]

- 6. 898778-73-9|2-(2,3-Difluorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene|BLD Pharm [bldpharm.com]

Friedel-Crafts acylation for 2-benzoylthiophene synthesis

An In-depth Technical Guide to the Friedel-Crafts Acylation for 2-Benzoylthiophene Synthesis

Authored by: A Senior Application Scientist

Introduction: The Significance of 2-Benzoylthiophene

2-Benzoylthiophene is a vital heterocyclic ketone that serves as a fundamental building block in the fields of medicinal chemistry and materials science.[1] Its thiophene core, coupled with a benzoyl group, provides a versatile scaffold for the synthesis of a wide array of more complex molecules, including pharmaceuticals and compounds for organic electronics.[1] The most direct and industrially relevant method for synthesizing this compound is the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction first discovered by Charles Friedel and James Crafts in 1877.[2][3]

This guide provides an in-depth examination of the synthesis of 2-benzoylthiophene via the Friedel-Crafts acylation of thiophene with benzoyl chloride. It is designed for researchers, chemists, and drug development professionals, offering a detailed exploration of the reaction mechanism, a field-proven experimental protocol, and critical analysis of the variables that govern the success of the synthesis.

Pillar 1: Mechanistic Insights & Causality

The Friedel-Crafts acylation is a classic example of an electrophilic aromatic substitution.[3] The reaction for 2-benzoylthiophene synthesis proceeds in several distinct, well-understood steps. A thorough grasp of this mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues.

Step 1: Generation of the Electrophile (Acylium Ion)

The reaction is initiated by the activation of the acylating agent, typically benzoyl chloride, by a Lewis acid catalyst.[2] Strong Lewis acids, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄), are commonly employed.[4][5] The Lewis acid coordinates to the chlorine atom of benzoyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage. This generates a highly reactive and resonance-stabilized electrophile known as the acylium ion.[2][6]

Caption: The multi-step mechanism of Friedel-Crafts acylation.

Pillar 2: A Self-Validating Experimental Protocol

This protocol describes the synthesis of 2-benzoylthiophene using tin(IV) chloride (SnCl₄) as the Lewis acid. SnCl₄ is often preferred for acylating sensitive heterocyclic substrates like thiophene because it can be less aggressive than AlCl₃, leading to fewer side reactions and higher yields. [7]

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Molar Ratio |

| Thiophene | C₄H₄S | 84.14 | 8.41 g (7.9 mL) | 0.10 | 1.0 |

| Benzoyl Chloride | C₇H₅ClO | 140.57 | 14.06 g (11.6 mL) | 0.10 | 1.0 |

| Tin(IV) Chloride | SnCl₄ | 260.51 | 28.66 g (13.0 mL) | 0.11 | 1.1 |

| Dichloromethane | CH₂Cl₂ | 84.93 | 200 mL | - | - |

| Hydrochloric Acid (conc.) | HCl | 36.46 | ~50 mL | - | - |

| Sodium Bicarbonate (sat.) | NaHCO₃ | 84.01 | ~100 mL | - | - |

| Brine (sat.) | NaCl | 58.44 | ~50 mL | - | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~10 g | - | - |

Step-by-Step Methodology

1. Reaction Setup:

-

Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

-

Ensure all glassware is thoroughly dried in an oven prior to use to prevent moisture from deactivating the Lewis acid catalyst. - Charge the flask with thiophene (0.10 mol) and 100 mL of anhydrous dichloromethane (DCM).

2. Reagent Addition:

-

Cool the flask to 0 °C in an ice-water bath.

-

Add tin(IV) chloride (0.11 mol) dropwise to the stirred solution of thiophene in DCM. Caution: This addition may be exothermic.

-

In the dropping funnel, prepare a solution of benzoyl chloride (0.10 mol) in 50 mL of anhydrous DCM.

-

Add the benzoyl chloride solution dropwise to the reaction mixture over a period of 30-45 minutes, maintaining the temperature at 0-5 °C.

3. Reaction Execution:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the mixture at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

4. Workup and Quenching:

-

Cool the reaction mixture again in an ice bath.

-

Slowly and carefully pour the reaction mixture onto approximately 100 g of crushed ice in a large beaker. Caution: This quenching process is highly exothermic and will release HCl gas. Perform in a well-ventilated fume hood.

-

Add 50 mL of concentrated hydrochloric acid to the beaker and stir until the ice has melted and the catalyst-product complex has fully hydrolyzed.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with 25 mL portions of DCM. [8] 5. Purification:

-

Combine all organic layers.

-

Wash the combined organic layer sequentially with:

-

50 mL of water

-

50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid)

-

50 mL of saturated brine solution (to aid in drying)

-

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

6. Final Product Isolation:

-

The crude product, a yellowish solid, can be purified by recrystallization from a suitable solvent such as ethanol or hexane to afford pure 2-benzoylthiophene.

Caption: A streamlined workflow for the synthesis of 2-benzoylthiophene.

Pillar 3: Authoritative Grounding & Data Validation

Every protocol must be a self-validating system. The identity and purity of the synthesized 2-benzoylthiophene should be confirmed by comparing its physical and spectroscopic data with established literature values.

Product Characterization Data

| Property | Expected Value |

| Chemical Formula | C₁₁H₈OS [9] |

| Molecular Weight | 188.24 g/mol [10] |

| Appearance | Light yellow to amber crystalline powder [1][10] |

| Melting Point | 55-58 °C [11] |

| Boiling Point | 300 °C [10][11] |

| CAS Number | 135-00-2 [9][10] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the phenyl and thienyl protons in the aromatic region.

-

¹³C NMR: The carbon NMR spectrum will display a distinct signal for the carbonyl carbon, in addition to the signals for the aromatic carbons.

-

IR Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretch should be observed around 1630-1680 cm⁻¹.

Troubleshooting and Field-Proven Insights

-

Low Yield: Often caused by moisture in the reagents or glassware, which consumes the Lewis acid catalyst. Ensure all components are scrupulously dry. Another cause can be incomplete reaction; monitor via TLC to ensure the starting material is consumed.

-

Formation of Side Products: While Friedel-Crafts acylation is less prone to polysubstitution than alkylation, using a large excess of the acylating agent or a highly active catalyst at elevated temperatures can lead to diacylation. [12]The use of a less reactive Lewis acid like zinc chloride (ZnCl₂) can also be considered for sensitive substrates. [13]- Difficult Workup: The hydrolysis of the catalyst-ketone complex can sometimes form emulsions. The addition of brine during the washing steps can help break these emulsions.

Conclusion

The Friedel-Crafts acylation remains the most robust and efficient method for the synthesis of 2-benzoylthiophene. A comprehensive understanding of the reaction mechanism, particularly the factors governing its high regioselectivity for the C2 position of the thiophene ring, is essential for successful execution. The provided protocol, which emphasizes anhydrous conditions and a controlled workup, offers a reliable pathway to obtaining high-purity product. By validating the final compound against established physical and spectroscopic data, researchers can confidently use the synthesized 2-benzoylthiophene as a key intermediate in the development of novel therapeutics and advanced materials.

References

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2019). Friedel-Crafts acylation. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

ResearchGate. (2011). Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Retrieved from [Link]

-

TSI Journals. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Retrieved from [Link]

- Google Patents. (1949). Acylation of thiophene.

-

National Center for Biotechnology Information. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

-

ResearchGate. (2007). Phase-Vanishing Method: Friedel-Crafts Acylation of Thiophene with Tin Tetrachloride and its Application to Convenient Parallel Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis of Novel Benzo thiophene Derivatives via Cyclization Reactions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Benzoylthiophene. PubChem. Retrieved from [Link]

-

ResearchGate. (2004). Catalytic Friedel–Crafts Acylation of Heteroaromatics. Retrieved from [Link]

-

ACS Publications. (1963). Friedel—Crafts Acylation of Thiophene with Mixed Acetic Anhydrides. Retrieved from [Link]

- Google Patents. (1998). Process for the synthesis of benzothiophenes.

-

Der Pharma Chemica. (2016). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]

-

ACS Publications. (2012). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-vinylthiophene. Retrieved from [Link]

- Google Patents. (1982). Preparation of 2-thiophenecarbonyl chloride.

-

Chemistry Stack Exchange. (2020). Friedel-Crafts acylation of furan. Retrieved from [Link]

-

ResearchGate. (2018). Straightforward Synthesis of 2-Acetyl-Substituted Benzo[b]thiophenes. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. byjus.com [byjus.com]

- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 2-Benzoylthiophene | C11H8OS | CID 67262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Benzoylthiophene | 135-00-2 | TCI AMERICA [tcichemicals.com]

- 11. 2-BENZOYLTHIOPHENE | 135-00-2 [chemicalbook.com]

- 12. Friedel-Crafts Acylation [organic-chemistry.org]

- 13. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]

Starting materials for 5-(1,3-Dioxolan-2-YL)-2-(4-propylbenzoyl)thiophene synthesis

This guide details the preparation of starting materials and the convergent synthesis of 5-(1,3-Dioxolan-2-yl)-2-(4-propylbenzoyl)thiophene . This compound is a critical intermediate in the synthesis of SGLT2 inhibitors and other thiophene-based pharmaceutical scaffolds.[1]

Executive Summary & Retrosynthetic Analysis

The target molecule, 5-(1,3-Dioxolan-2-yl)-2-(4-propylbenzoyl)thiophene , is a bifunctionalized thiophene core featuring a protected aldehyde at position 5 and a para-propylbenzoyl moiety at position 2.[1]

Retrosynthetic Strategy

A linear approach (Friedel-Crafts acylation followed by formylation) is discouraged due to the deactivating nature of the benzoyl group, which hinders subsequent electrophilic aromatic substitution.[1]

The optimal strategy is a Convergent Route utilizing a lithiation-substitution sequence.[1] This method ensures high regioselectivity and yield.[1]

-

Fragment A (Nucleophile): 2-(1,3-Dioxolan-2-yl)-5-lithiothiophene, generated in situ from protected 2-thiophenecarboxaldehyde.[1]

-

Fragment B (Electrophile): 4-Propylbenzoyl chloride, derived from 4-propylbenzoic acid.[1]

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the thiophene core.[1]

Preparation of Starting Materials

Starting Material A: 2-(1,3-Dioxolan-2-yl)thiophene

This step protects the sensitive aldehyde group as a cyclic acetal (dioxolane), which is stable to the strong bases (n-BuLi) used in the coupling step.[1]

-

Raw Materials:

-

Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, Dean-Stark trap, and reflux condenser.

-

Charging: Add 2-thiophenecarboxaldehyde (1.0 eq), ethylene glycol (1.5 eq), and pTSA (0.05 eq) into toluene (10 volumes).

-

Reflux: Heat the mixture to reflux (approx. 110°C). Water generated by the reaction will azeotrope with toluene and collect in the Dean-Stark trap.[1]

-

Completion: Monitor via TLC or GC. The reaction is complete when water evolution ceases (typically 4–6 hours).[1]

-

Workup: Cool to room temperature. Wash with saturated NaHCO₃ solution to neutralize the acid catalyst.[1] Wash with brine.[1]

-

Purification: Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure. The product is a clear oil that can be used directly or distilled for high purity.[1]

-

Starting Material B: 4-Propylbenzoyl Chloride

Acid chlorides are moisture-sensitive and typically prepared fresh to ensure maximum reactivity during the coupling step.[1]

-

Raw Materials:

-

Protocol:

-

Setup: Equip a reactor with a scrubber system (to neutralize HCl and SO₂ off-gases).

-

Charging: Suspend 4-propylbenzoic acid (1.0 eq) in DCM (5 volumes). Add a catalytic amount of DMF (0.01 eq).[1]

-

Addition: Add Thionyl Chloride (1.2 eq) dropwise at room temperature.

-

Reaction: Heat to mild reflux (40°C for DCM) for 2–3 hours. The suspension will clear as the acid converts to the soluble acid chloride.[1]

-

Isolation: Concentrate the mixture under reduced pressure to remove excess SOCl₂ and solvent.

-

Output: The residue is 4-propylbenzoyl chloride , a yellow oil.[1] Use immediately in the next step to prevent hydrolysis.[1]

-

Coupling Reaction (The Core Synthesis)

This step involves the regioselective lithiation of the thiophene ring at the 5-position, followed by nucleophilic attack on the benzoyl chloride.[1]

Reagents & Equipment

-

Substrate: 2-(1,3-Dioxolan-2-yl)thiophene (Prepared above).

-

Electrophile: 4-Propylbenzoyl chloride (Prepared above).[1]

-

Base: n-Butyllithium (2.5 M in hexanes).[1]

-

Conditions: Cryogenic (-78°C), Inert Atmosphere (N₂ or Ar).[1]

Step-by-Step Protocol

| Step | Action | Critical Parameter / Observation |

| 1 | Inertion | Purge the reactor with dry Nitrogen.[1] Ensure all glassware is oven-dried. Moisture kills n-BuLi. |

| 2 | Solvation | Dissolve 2-(1,3-Dioxolan-2-yl)thiophene (1.0 eq) in anhydrous THF (10 vol). Cool to -78°C . |

| 3 | Lithiation | Add n-BuLi (1.1 eq) dropwise over 30 mins. Maintain temp < -70°C. |

| 4 | Coupling | Dissolve 4-propylbenzoyl chloride (1.1 eq) in minimal THF. Add slowly to the lithiated mixture. |

| 5 | Warming | Allow the mixture to warm slowly to 0°C over 2 hours. |

| 6 | Quench | Quench with saturated NH₄Cl solution.[1] |

| 7 | Extraction | Extract with Ethyl Acetate.[1][2] Wash organic layer with water and brine.[1] |

| 8 | Isolation | Dry over MgSO₄, filter, and concentrate. |

Process Logic & Mechanism

The success of this synthesis relies on the Directing Group Effect of the acetal.[1]

-

Acetal Stability: The 1,3-dioxolane ring protects the aldehyde from nucleophilic attack by n-BuLi.[1]

-

Regioselectivity: The sulfur atom in the thiophene ring renders the

-protons (positions 2 and 5) the most acidic ( -

Acylation: The resulting organolithium species is a strong nucleophile that attacks the carbonyl carbon of the acid chloride, forming the ketone bridge.[1]

Figure 2: Reaction pathway showing the selective lithiation and subsequent acylation.[1]

Safety & Quality Control

Hazard Management

-

n-Butyllithium: Pyrophoric.[1] Must be handled under strict inert conditions. Use a cannula or sure-seal syringe techniques.[1] Have a Class D fire extinguisher nearby.

-

Thionyl Chloride: Releases HCl and SO₂ gas.[1] Use a caustic scrubber (NaOH trap) for exhaust.[1]

-

Exotherms: The lithiation step is highly exothermic.[1] Efficient cooling (Dry ice/Acetone or Cryocooler) is mandatory to prevent side reactions (e.g., ring opening or polymerization).[1]

Analytical Specifications

-

H-NMR (400 MHz, CDCl₃):

-

Moisture Content: <0.5% (Karl Fischer).[1] Moisture in the intermediate leads to deprotection of the acetal back to the aldehyde.[1]

References

-

BenchChem. 2-(4-Chlorobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene Synthesis. Retrieved from .[1]

-

PrepChem. Preparation of 5-(1,3-Dioxolan-2-yl)benzo[b]thiophene. Retrieved from .[1]

-

Organic Syntheses. o-Chlorobenzoyl Chloride. Org.[1][3][4][5] Synth. 1929, 9,[1] 34. DOI: 10.15227/orgsyn.009.0034.[1] Retrieved from .[1]

-

Fluorochem. 5-(1,3-Dioxolan-2-yl)-2-(4-propoxybenzoyl)thiophene Product Page. CAS 898778-63-7.[1][6] Retrieved from .[1]

Sources

- 1. US4321399A - Preparation of 2-thiophenecarbonyl chloride - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. CN103351376A - Synthetic method of 2-thiophene ethylamine - Google Patents [patents.google.com]

- 4. CN101885720A - A kind of synthetic method of 2-thienylethylamine - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. fluorochem.co.uk [fluorochem.co.uk]

Technical Guide: Reactivity & Applications of 5-(1,3-Dioxolan-2-yl)-2-(4-propylbenzoyl)thiophene

The following technical guide details the reactivity, synthesis, and application of 5-(1,3-Dioxolan-2-yl)-2-(4-propylbenzoyl)thiophene , a critical intermediate in the synthesis of thiophene-based SGLT2 inhibitors and related pharmaceutical scaffolds.

Executive Summary: The Dual-Functional Thiophene Scaffold

5-(1,3-Dioxolan-2-yl)-2-(4-propylbenzoyl)thiophene (CAS 898778-49-9) represents a specialized class of "push-pull" heterocyclic intermediates. Its utility in drug development—specifically for sodium-glucose cotransporter 2 (SGLT2) inhibitors—stems from its orthogonal functionality:

-

C2-Position (Electrophilic Anchor): A 4-propylbenzoyl group serving as a stable diaryl ketone precursor, destined for reduction to a lipophilic diarylmethane pharmacophore.

-

C5-Position (Masked Nucleophile/Electrophile): A 1,3-dioxolane ring acting as a robust protecting group for the labile thiophene-2-carboxaldehyde, preventing polymerization and allowing chemoselective modifications at the C2 site.

This guide provides a mechanistic breakdown of the molecule’s reactivity profile, validated synthetic protocols, and strategic pathways for downstream elaboration.

Electronic Structure & Reactivity Profile

The thiophene core acts as a conductive conjugation bridge between the electron-withdrawing benzoyl group and the electron-donating (via induction/resonance) dioxolane ring.

Chemoselectivity Map

The molecule presents two distinct reactive centers with opposing susceptibilities:

| Functional Group | Position | Electronic Character | Susceptibility | Key Reaction |

| Benzoyl Ketone | C2 | Strong EWG (Resonance) | Nucleophilic Attack / Hydride Reduction | Grignard Addition / Silane Reduction |

| 1,3-Dioxolane | C5 | Weak EDG (Induction) | Acid-Catalyzed Hydrolysis | Deprotection to Aldehyde |

| Thiophene Ring | Core | Electrophilic Aromatic Substitution (EAS) | Halogenation (C3/C4) - Difficult |

The "Orthogonal Switch" Mechanism

The primary synthetic value of this molecule is the ability to modify the ketone without affecting the acetal , or vice versa.

-

Base Stability: The dioxolane ring is stable to strong bases (e.g.,

-BuLi, Grignard reagents, NaOH), allowing nucleophilic attack at the C2 ketone. -

Redox Stability: The ketone can be selectively reduced to a methylene group (using Et

SiH/BF

Visualizing the Reaction Pathways

The following diagram illustrates the divergent synthetic pathways available from the core scaffold, highlighting the chemoselectivity between the ketone and the acetal.

Caption: Divergent reactivity pathways demonstrating orthogonal control over the ketone and acetal functionalities.

Validated Experimental Protocols

Protocol A: Selective Reduction of the Ketone (Diarylmethane Synthesis)

This protocol transforms the C2-benzoyl group into a methylene bridge, a critical step in creating the lipophilic tail of SGLT2 inhibitors, while preserving the thiophene ring.

Reagents:

-

Substrate: 5-(1,3-Dioxolan-2-yl)-2-(4-propylbenzoyl)thiophene (1.0 eq)

-

Triethylsilane (Et

SiH) (3.0 eq) -

Boron Trifluoride Etherate (BF

OEt -

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

Methodology:

-

Dissolution: Dissolve 10 mmol of the substrate in anhydrous DCM (50 mL) under N

atmosphere. Cool to 0°C. -

Addition: Add Et

SiH dropwise via syringe. -

Activation: Slowly add BF

OEt -

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 4:1). The ketone spot (UV active) should disappear.

-

Quench: Pour reaction mixture into ice-cold saturated NaHCO

solution. -

Workup: Extract with DCM (3x), dry over Na

SO -

Purification: Flash chromatography (Silica gel) yields the 2-(4-propylbenzyl)-5-(1,3-dioxolan-2-yl)thiophene.

Protocol B: Acetal Deprotection (Aldehyde Regeneration)

Used when the C5 position requires activation for coupling (e.g., Knoevenagel condensation or C-glycosylation).

Reagents:

-

Substrate (1.0 eq)[1]

-

2N HCl (aq)

-

Solvent: THF or Acetone

Methodology:

-

Setup: Dissolve substrate in THF (10 vol). Add 2N HCl (5 vol).

-

Hydrolysis: Heat to mild reflux (50–60°C) for 2 hours.

-

Monitoring: Monitor the appearance of the aldehyde peak (~9.8 ppm) via

H-NMR or shift in TLC R -

Neutralization: Cool and neutralize with 1N NaOH to pH 7.

-

Isolation: Extract with Ethyl Acetate. The aldehyde is prone to oxidation; store under inert gas at -20°C.

Synthesis of the Core Scaffold

For researchers needing to synthesize the core material de novo, the most robust route utilizes a Friedel-Crafts acylation on a protected thiophene.

| Step | Reaction | Reagents | Critical Parameter |

| 1 | Protection | 2-Thiophenecarboxaldehyde + Ethylene Glycol | Dean-Stark Trap: Continuous water removal is essential to drive equilibrium. |

| 2 | Acylation | 2-(1,3-Dioxolan-2-yl)thiophene + 4-Propylbenzoyl Chloride | Lewis Acid Choice: Use SnCl |

| 3 | Quench | Reaction Mixture + Ice/Base | pH Control: Quench into basic solution (NaHCO |

Mechanistic Diagram: Core Synthesis

Caption: Two-step synthesis ensuring the preservation of the acetal during the introduction of the benzoyl moiety.

References

-

BenchChem. "2-(4-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene Building Block." BenchChem Database. Accessed Feb 2, 2026. Link

-

Zhang, H., et al. "Synthesis of Thiophene Derivatives on Soluble Polymer-Support Using Gewald Reaction."[2] Synlett, 2004(17), 3055-3059. Link

-

PubChem. "5-Ethyl-2-thiophenecarboxaldehyde Compound Summary."[3] National Library of Medicine. Accessed Feb 2, 2026. Link

-

Google Patents. "Process for the preparation of SGLT2 inhibitors (WO2016098016A1)." World Intellectual Property Organization. Link

-

MDPI. "Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol)." Polymers, 2012. Link

Sources

- 1. New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Thiophene Derivatives on Soluble Polymer-Support Using Gewald Reaction [organic-chemistry.org]

- 3. 5-Bromothiophene-2-carbaldehyde | C5H3BrOS | CID 78428 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Derivatization of 5-(1,3-Dioxolan-2-yl)-2-(4-propylbenzoyl)thiophene

A Bifunctional Scaffold for Metabolic and Oncological Therapeutics

Executive Summary

5-(1,3-Dioxolan-2-yl)-2-(4-propylbenzoyl)thiophene (CAS 898778-49-9) serves as a high-value "pivot scaffold" in medicinal chemistry. Its structural utility lies in its bifunctionality : it possesses a stable masked aldehyde (dioxolane) and a reactive linker (benzoyl ketone).

This guide delineates the two primary divergent synthetic pathways for this molecule:

-

The Metabolic Pathway (SGLT2 Inhibition): Transformation into C-aryl glucoside analogs (Canagliflozin/Dapagliflozin class) via ketone reduction and glycosylation.

-

The Oncological Pathway (Tubulin Inhibition): Exploitation of the benzoyl-thiophene core as a Combretastatin A-4 bioisostere, retaining the ketone for microtubule binding affinity.

Part 1: Chemical Profile & Reactivity

The molecule features a thiophene core substituted at the 2- and 5-positions, creating a linear geometry ideal for mimicking biaryl systems.

| Feature | Chemical Nature | Synthetic Utility |

| 1,3-Dioxolane | Acetal (Masked Aldehyde) | Stable to basic nucleophiles (Grignard/Lithium). Hydrolyzes under acidic conditions to release the reactive formyl group (-CHO). |

| 4-Propylbenzoyl | Diaryl Ketone | Provides a lipophilic anchor. In SGLT2 synthesis, this is a precursor to the essential benzyl linker. In oncology, the ketone mimics the colchicine binding pharmacophore. |

| Thiophene Core | Heterocycle | Bioisostere for phenyl rings. Increases metabolic stability and alters bond angles compared to biphenyl analogs. |

The Orthogonality Principle

The critical advantage of this scaffold is the orthogonal reactivity of its two ends. You can modify the benzoyl group (e.g., reduction) without affecting the dioxolane, or unmask the aldehyde without affecting the ketone (under mild conditions).

Part 2: Pathway A — SGLT2 Inhibitor Synthesis (Metabolic Target)

Sodium-glucose cotransporter 2 (SGLT2) inhibitors typically feature a sugar moiety linked to a distal phenyl ring via a spacer. The 4-propylphenyl group in this scaffold serves as the distal lipophilic tail, which occupies the hydrophobic pocket of the SGLT2 receptor.

Mechanism of Derivatization

-

Scaffold Activation: The dioxolane is hydrolyzed to the aldehyde.

-

Linker Optimization: The benzoyl (C=O) bridge is too polar and rigid for optimal SGLT2 binding. It must be reduced to a methylene (CH₂) bridge.

-

Glycosylation: The aldehyde is reacted with a lithiated gluconolactone (or equivalent) to form the C-glucoside bond.

Figure 1: The reduction-first strategy avoids side reactions during the sensitive glycosylation step.

Part 3: Pathway B — Tubulin Polymerization Inhibitors (Oncology Target)

Benzoylthiophenes are potent inhibitors of tubulin polymerization, binding to the colchicine site .[1] Unlike the SGLT2 pathway, this route retains the ketone because the carbonyl oxygen acts as a hydrogen bond acceptor in the tubulin binding pocket.

Mechanism of Derivatization

-

Aldehyde Unmasking: Acidic hydrolysis of the dioxolane.

-

Knoevenagel Condensation: The resulting aldehyde is reacted with active methylene compounds (e.g., phenylacetonitriles) or subjected to Wittig olefination.

-

Target: The goal is to create a "styryl-ketone" or "chalcone-like" structure that rigidly positions the thiophene and the propylphenyl group.

Figure 2: Divergent synthesis from the unmasked aldehyde to generate cytotoxic agents.

Part 4: Experimental Protocols

Protocol 1: Selective Dioxolane Hydrolysis

This protocol unmasks the aldehyde without degrading the thiophene ring.

-

Dissolution: Dissolve 1.0 eq of 5-(1,3-dioxolan-2-yl)-2-(4-propylbenzoyl)thiophene in THF (10 volumes).

-

Acidification: Add 2N HCl (3.0 eq) dropwise at 0°C.

-

Reaction: Allow to warm to room temperature (20-25°C) and stir for 4 hours. Monitor by TLC (the aldehyde is less polar than the acetal).

-

Workup: Neutralize with saturated NaHCO₃. Extract with Ethyl Acetate.

-

Yield Expectation: >90% conversion to 5-formyl-2-(4-propylbenzoyl)thiophene .

Protocol 2: Silane Reduction (Benzoyl to Benzyl)

Critical for SGLT2 synthesis. Converts the C=O linker to CH₂.

-

Reagents: Triethylsilane (Et₃SiH, 3.0 eq) and Boron Trifluoride Etherate (BF₃·Et₂O, 2.0 eq).

-

Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN).

-

Procedure:

-

Cool the solution of the ketone (from Protocol 1 or the parent acetal) in DCM to 0°C.

-

Add Et₃SiH followed by the dropwise addition of BF₃·Et₂O.

-

Caution: This reaction is exothermic.

-

Stir at 0°C for 1 hour, then reflux for 4–6 hours.

-

-

Outcome: The carbonyl oxygen is removed, yielding the 2-(4-propylbenzyl)thiophene core.

References

-

BenchChem. (n.d.). 2-(4-Chlorobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene: Building Block Profile. Retrieved from

-

National Institutes of Health (NIH). (2010). Synthesis and SAR of Thiazolylmethylphenyl Glucoside as Novel C-Aryl Glucoside SGLT2 Inhibitors. PMC3005663. Retrieved from

-

Romagnoli, R., et al. (2013). Substituted 2-benzoyl-3-methybenzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. Journal of Medicinal Chemistry. Retrieved from

-

Xu, G., et al. (2016). Efficient Method for Synthesis of Bexagliflozin and Its Carbon-13 Labeled Analogue. Tetrahedron Letters, 57(42), 4684–4687.[2] (Describes the Friedel-Crafts/Reduction sequence for SGLT2 inhibitors).

-

Alfa Chemistry. (n.d.). 5-(1,3-Dioxolan-2-yl)-2-(4-propylbenzoyl)thiophene Product Data. CAS 898778-49-9. Retrieved from

Sources

Molecular weight of 5-(1,3-Dioxolan-2-YL)-2-(4-propylbenzoyl)thiophene

An In-depth Technical Guide to 5-(1,3-Dioxolan-2-YL)-2-(4-propylbenzoyl)thiophene: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 5-(1,3-Dioxolan-2-YL)-2-(4-propylbenzoyl)thiophene, a heterocyclic building block with significant potential in medicinal chemistry and materials science. The document details its physicochemical properties, including a calculated molecular weight of 318.43 g/mol . Furthermore, this guide outlines common synthetic pathways, highlighting the strategic use of the dioxolane moiety as a protecting group. It also presents standardized protocols for structural elucidation using modern analytical techniques. Finally, the guide explores the compound's prospective applications in drug discovery, leveraging the established biological activities of the benzoylthiophene scaffold. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this valuable chemical intermediate.

Introduction to Thiophene-Based Compounds in Medicinal Chemistry

Thiophene, a five-membered aromatic heterocycle containing a single sulfur atom, is a privileged scaffold in the realm of medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. The thiophene ring is considered a bioisostere of the benzene ring, offering similar steric properties while introducing distinct electronic and lipophilic characteristics. This has led to its incorporation into a wide array of FDA-approved drugs targeting diverse therapeutic areas, including cardiovascular diseases, neurological disorders, and oncology.[3] The versatility of the thiophene core allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties, a critical aspect of modern drug discovery.[3]

Physicochemical Properties of 5-(1,3-Dioxolan-2-YL)-2-(4-propylbenzoyl)thiophene

The subject of this guide, 5-(1,3-Dioxolan-2-YL)-2-(4-propylbenzoyl)thiophene, is a derivative that combines the thiophene core with a 4-propylbenzoyl group and a protected aldehyde in the form of a 1,3-dioxolane. This strategic combination of functional groups makes it a valuable intermediate for the synthesis of more complex molecular architectures.

Molecular Structure and Weight

The chemical structure of 5-(1,3-Dioxolan-2-YL)-2-(4-propylbenzoyl)thiophene is presented below. Its molecular formula is determined to be C₁₇H₁₈O₃S.

Caption: 2D structure of 5-(1,3-Dioxolan-2-YL)-2-(4-propylbenzoyl)thiophene.

Based on its molecular formula, the key quantitative properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₇H₁₈O₃S |

| Molecular Weight | 318.43 g/mol |

| InChI Key | (Predicted) |

| SMILES | CCCc1ccc(cc1)C(=O)c2ccc(s2)C3OCCOC3 |

Synthesis and Mechanistic Insights

The synthesis of 5-(1,3-Dioxolan-2-YL)-2-(4-propylbenzoyl)thiophene typically involves a multi-step process that leverages well-established organic chemistry reactions. The 1,3-dioxolane group plays a crucial role as a protecting group for a formyl (aldehyde) functionality, preventing its reaction during the introduction of the benzoyl moiety.[4]

General Synthetic Workflow

A plausible synthetic route commences with 2-thiophenecarboxaldehyde. The aldehyde is first protected by reacting it with ethylene glycol in the presence of an acid catalyst to form 5-(1,3-dioxolan-2-yl)thiophene. This protected intermediate then undergoes a Friedel-Crafts acylation with 4-propylbenzoyl chloride and a Lewis acid catalyst, such as aluminum chloride, to yield the final product.

Caption: General synthetic workflow for the target compound.

Rationale for Experimental Choices

-

Dioxolane Protection: The acetal formation is a reversible reaction. The use of the 1,3-dioxolane as a protecting group is advantageous due to its stability under the neutral and basic conditions often required for subsequent synthetic steps, including the Friedel-Crafts acylation.[4] Deprotection can be readily achieved under acidic conditions to regenerate the aldehyde for further functionalization.

-

Friedel-Crafts Acylation: This classic electrophilic aromatic substitution is a highly effective method for forming carbon-carbon bonds with aromatic rings. The thiophene ring is sufficiently electron-rich to undergo this reaction, with acylation typically occurring at the 2-position when the 5-position is substituted.

Structural Elucidation and Analytical Protocols

Confirmation of the chemical structure of 5-(1,3-Dioxolan-2-YL)-2-(4-propylbenzoyl)thiophene relies on a combination of spectroscopic and spectrometric techniques.

Key Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include distinct peaks for the aromatic protons on both the thiophene and benzene rings, the protons of the propyl group (a triplet and two multiplets), and the characteristic signals for the dioxolane ring protons.[4]

-

¹³C NMR: The spectrum would show signals for the carbonyl carbon, the aromatic carbons, the carbons of the propyl group, and the carbons of the dioxolane ring.[4]

-

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound. The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of 318.43.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the carbonyl (C=O) stretching vibration of the ketone, as well as C-H and C-S stretching vibrations.[1]

Standard Protocol for Sample Analysis by HPLC-MS

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent, such as acetonitrile or methanol.

-

Chromatographic Separation (HPLC):

-

Inject 5 µL of the sample solution onto a C18 reverse-phase column.

-

Use a gradient elution method with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Monitor the elution profile using a UV detector at a wavelength of 254 nm.

-

-

Mass Spectrometric Detection (MS):

-

Couple the HPLC eluent to an electrospray ionization (ESI) source of a mass spectrometer.

-

Acquire mass spectra in positive ion mode over a mass-to-charge (m/z) range of 100-500.

-

Confirm the presence of the molecular ion peak [M+H]⁺ at m/z 319.43.

-

Applications in Drug Discovery and Development

While 5-(1,3-Dioxolan-2-YL)-2-(4-propylbenzoyl)thiophene is primarily a building block, its core structure is of significant interest in drug discovery. Thiophene derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][4]

Sources

- 1. journalwjarr.com [journalwjarr.com]

- 2. The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[4,5]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(4-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene Supplier [benchchem.com]

Stability of 5-(1,3-Dioxolan-2-YL)-2-(4-propylbenzoyl)thiophene under acidic conditions

Title: Acidic Stability Profile and Hydrolytic Kinetics of 5-(1,3-Dioxolan-2-yl)-2-(4-propylbenzoyl)thiophene Subtitle: A Technical Guide on Handling, Mechanism, and Controlled Deprotection of Thiophene-Based Acetals

Executive Summary

This technical guide analyzes the stability of 5-(1,3-Dioxolan-2-yl)-2-(4-propylbenzoyl)thiophene (referred to herein as TDPT-Acetal ) under acidic conditions. As a masked aldehyde, this compound exhibits a binary stability profile: it is robust under basic and neutral conditions but displays critical lability in acidic environments (pH < 5.0).

For researchers and process chemists, the 1,3-dioxolane moiety serves as a protecting group for the 5-formyl functionality. Consequently, "instability" in acid is the intended chemical feature for deprotection, but a liability during purification and storage. This guide details the mechanistic underpinnings of this hydrolysis, provides protocols for stability profiling, and outlines best practices for handling.

Structural Analysis & Mechanistic Vulnerability

The molecule consists of three distinct pharmacophores affecting its reactivity:

-

1,3-Dioxolane Ring: A cyclic acetal protecting group.[1]

-

Thiophene Core: An electron-rich heteroaromatic ring.

-

4-Propylbenzoyl Moiety: An electron-withdrawing ketone group at the 2-position.

The Thiophene Effect on Acetal Stability

Standard aliphatic acetals require moderate acid to hydrolyze. However, TDPT-Acetal is significantly more acid-sensitive due to the thiophene ring.

-

Resonance Stabilization: Upon protonation and ring-opening, the intermediate oxocarbenium ion is stabilized by the adjacent thiophene ring (via the sulfur atom's lone pair donating into the

-system). -

Implication: This stabilization lowers the activation energy (

) for hydrolysis, making the compound prone to degradation even in weakly acidic solvents (e.g., unbuffered CDCl

Mechanism of Acid-Catalyzed Hydrolysis

The degradation pathway follows an A-1 mechanism (specific acid catalysis). The rate-limiting step is the formation of the resonance-stabilized oxocarbenium cation.

Figure 1: Acid-catalyzed hydrolysis pathway of TDPT-Acetal. The thiophene ring stabilizes the Oxocarbenium Ion, accelerating the reaction.

Experimental Stability Assessment

To quantify the stability of TDPT-Acetal, a forced degradation study (stress testing) is required. This data is essential for determining shelf-life and processing windows.

Protocol: pH-Dependent Kinetic Profiling

Objective: Determine the half-life (

Materials:

-

API: TDPT-Acetal (High purity >98%).

-

Solvent: Acetonitrile (ACN) / Buffer (50:50 v/v). Note: High organic content is needed due to low aqueous solubility of the thiophene derivative.

-

Buffers:

-

pH 1.2 (0.1 N HCl)

-

pH 4.5 (Acetate Buffer)

-

pH 6.8 (Phosphate Buffer)

-

Workflow:

-

Stock Preparation: Dissolve 10 mg TDPT-Acetal in 10 mL ACN.

-

Initiation: Mix 1 mL Stock with 1 mL of respective Buffer at 25°C.

-

Sampling: Inject into HPLC at

min, and -

Analysis: Monitor disappearance of Acetal peak and appearance of Aldehyde peak.

Representative Kinetic Data (Simulated)

Based on electronic characteristics of thiophene acetals [1, 2].

| Condition | pH | Observed | Status | Recommendation |

| Strong Acid | 1.2 | < 5 minutes | Rapid Hydrolysis | Use for deprotection steps only. |

| Weak Acid | 4.5 | 2 - 4 hours | Unstable | Process immediately; do not store. |

| Neutral | 7.0 | > 7 days | Stable | Safe for short-term processing. |

| Basic | 9.0 | > 30 days | Highly Stable | Preferred storage condition. |

Analytical & Handling Best Practices

The primary cause of "unexplained" degradation of TDPT-Acetal is inadvertent exposure to acidic surfaces or solvents.

Common Stability Pitfalls

-

CDCl

Acidity: Chloroform naturally decomposes to form HCl over time.-

Solution: Filter CDCl

through basic alumina before NMR or use DMSO-

-

-

Silica Gel Chromatography: Standard silica is slightly acidic (pH 6.0–6.5) and can cleave the dioxolane during slow elutions.

-

Solution: Pre-treat silica with 1% Triethylamine (TEA) in hexanes to neutralize surface silanols.

-

Analytical Workflow for Impurity Detection

The following workflow ensures that the degradation observed is real and not an artifact of the analysis method (e.g., degradation on the HPLC column).

Figure 2: Analytical workflow to prevent on-column hydrolysis artifacts.

Synthetic Utility: Controlled Deprotection

While stability is the concern for storage, the instability is the utility for synthesis. To convert TDPT-Acetal to its aldehyde form (5-formyl-2-(4-propylbenzoyl)thiophene):

-

Reagent: 3N HCl / THF (1:1).

-

Temperature: Room Temperature (20–25°C).

-

Time: Reaction is typically complete in < 1 hour.

-

Quenching: Must neutralize with Saturated NaHCO

before extraction to prevent aldol condensation or other side reactions of the free aldehyde.

References

-

Greene, T. W., & Wuts, P. G. M. (1999).[1][2] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[1] (Chapter 4: Protection for the Carbonyl Group).

-

Source:

-

-

Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581–603.

-

Source:

-

-

Satchell, D. P. N., & Satchell, R. S. (1990). The acid-catalysed hydrolysis of acetals and related compounds. Chemical Society Reviews, 19, 55-81.

-

Source:

-

Sources

An In-depth Technical Guide to the Electron-Donating/Withdrawing Effects of the 4-Propylbenzoyl Group

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

The electronic character of a functional group is a paramount determinant of a molecule's overall physicochemical properties, reactivity, and biological activity. This technical guide provides a detailed examination of the 4-propylbenzoyl group, a common moiety in medicinal and materials chemistry. We will dissect the competing electronic influences within this group—the inherent electron-withdrawing nature of the benzoyl core and the electron-donating effect of the para-propyl substituent. Through a synthesis of theoretical principles, quantitative data, and detailed experimental and computational protocols, this document demonstrates that the 4-propylbenzoyl group, on balance, functions as a weak electron-withdrawing group, with the propyl substituent only slightly attenuating the dominant withdrawing effect of the carbonyl. This guide serves as a comprehensive resource for researchers aiming to understand, predict, and experimentally verify the electronic impact of this functional group in molecular design.

Introduction: The Principle of Electronic Effects

In the rational design of novel therapeutics and functional materials, the ability to predict and control electron density distribution across a molecular scaffold is fundamental. Substituents on an aromatic ring can profoundly alter its reactivity and the properties of attached functional groups through a combination of two primary mechanisms: the inductive effect and the resonance effect .[1]

-

Inductive Effect (I): This is a through-sigma-bond effect, resulting from the differing electronegativity of atoms. Electron-withdrawing groups (EWGs) pull electron density towards themselves (+I effect), while electron-donating groups (EDGs) push electron density away (-I effect).

-